2-Methyl-4-(pentafluoroethyl)aniline
Description
Significance of Fluoroalkylated Aniline (B41778) Scaffolds in Advanced Organic Synthesis
Aniline scaffolds are fundamental building blocks in chemistry, widely used in the synthesis of dyes, polymers, and particularly, pharmaceuticals and agrochemicals. umich.edubeilstein-journals.orgchemistryworld.com However, the incorporation of fluorine-containing substituents, such as the pentafluoroethyl group, onto the aniline ring creates a "fluoroalkylated aniline scaffold" with enhanced properties that are highly sought after in modern drug discovery and materials science.
The selective installation of fluorine into a potential drug molecule can profoundly improve its pharmacokinetic and physicochemical profile. nih.gov Key advantages conferred by fluoroalkyl groups include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluoroalkyl groups can block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the liver, such as the Cytochrome P450 monooxygenase system. mdpi.com This increased stability can prolong the drug's activity in the body.
Lipophilicity: Fluorination generally increases the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. This can enhance its ability to permeate biological membranes, which is a critical factor for the bioavailability of a drug. mdpi.comresearchgate.net
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aniline ring, influencing how the molecule interacts with its biological target. libretexts.orgyoutube.com This can lead to stronger and more selective binding to proteins or enzymes, thereby increasing the efficacy of a drug. nih.gov
Bioisosterism: The pentafluoroethyl group can act as a bioisostere for other chemical groups, such as the isopropyl or nitro groups. nih.gov This allows medicinal chemists to replace certain parts of a known bioactive molecule with the pentafluoroethyl group to fine-tune its properties, potentially reducing toxicity or improving efficacy without drastically changing its shape. nih.gov
In the context of agrochemicals, these property enhancements are equally valuable. Fluorinated compounds account for a significant portion of modern herbicides, insecticides, and fungicides, where improved stability, transport, and target binding lead to more effective and persistent crop protection agents. researchgate.netnih.gov Therefore, fluoroalkylated anilines like 2-Methyl-4-(pentafluoroethyl)aniline are versatile intermediates for creating next-generation functional molecules. researchgate.net
| Property Modified by Fluoroalkylation | Effect on Molecule | Application Area |
|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation | Pharmaceuticals, Agrochemicals |
| Lipophilicity | Enhanced membrane permeation and bioavailability | Pharmaceuticals, Agrochemicals |
| Binding Affinity | Altered electronic interactions leading to stronger target binding | Pharmaceuticals |
| Bioisosterism | Strategic replacement of other functional groups to optimize properties | Pharmaceuticals |
Historical Context and Evolution of Fluorinated Aryl Compound Synthesis
The field of organofluorine chemistry began even before the isolation of elemental fluorine itself. researchgate.net The first synthesis of an organofluorine compound is often credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). researchgate.net However, the synthesis of fluorinated aryl compounds, which are aromatic rings containing fluorine, presented a greater challenge.
Early significant progress came in 1927 with the development of the Schiemann reaction . This method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt to introduce a single fluorine atom onto the aromatic ring. This reaction was a substantial improvement and is still used for the manufacture of certain fluoroaromatic compounds.
Another pivotal development was the use of nucleophilic halogen exchange (Halex) , where a chlorine atom on an activated aromatic ring is replaced by a fluorine atom using a fluoride salt like potassium fluoride (KF). An important early example of this method for fluoroarene synthesis was reported by Gottlieb in 1936. This approach became particularly powerful for producing polyfluorinated arenes (aromatic rings with multiple fluorine atoms) by substituting chlorine atoms in perchlorinated aromatic compounds.
These foundational methods paved the way for the industrial-scale production of fluorinated aromatic compounds, which expanded dramatically during and after World War II. researchgate.net Over the decades, the synthetic toolbox has grown immensely, with the development of more sophisticated and selective fluorinating agents, including electrophilic N-F reagents. This has allowed chemists to introduce fluorine and fluorine-containing groups into a vast array of aromatic structures with greater precision, facilitating the exploration of their unique properties in various applications.
Rationale for Academic Investigation of this compound
The academic interest in this compound stems from its utility as a highly functionalized and specialized chemical building block. nih.gov While the compound itself is not typically an end-product, its unique combination of substituents makes it a valuable starting material for synthesizing more complex and potentially patentable molecules in medicinal and agricultural chemistry.
The rationale for its investigation can be broken down by analyzing its structural components:
Aniline Core: The amino (-NH₂) group is a versatile chemical handle. It can be readily transformed into a wide variety of other functional groups or used as a key component in coupling reactions to build larger molecular frameworks.
Methyl Group (-CH₃): This group influences the electronic properties of the ring through an inductive electron-donating effect. lumenlearning.com It also provides steric bulk, which can direct the position of subsequent chemical reactions on the aromatic ring and influence the final shape of the target molecule.
Pentafluoroethyl Group (-C₂F₅): This is the key feature of the molecule. As a strongly electron-withdrawing and highly lipophilic group, it imparts the beneficial properties discussed in section 1.1. mdpi.com Its presence allows researchers to systematically study how a polyfluoroalkyl substituent at a specific position on an aniline ring affects the biological activity and physical properties of a larger target molecule.
In essence, academic and industrial researchers investigate compounds like this compound to expand "chemical space". By using it in synthesis, they can create novel compounds with tailored properties that would be difficult to achieve with simpler, non-fluorinated building blocks. The study of its reactions and incorporation into larger scaffolds contributes to the fundamental understanding of how fluorine substitution patterns influence molecular behavior, guiding the rational design of future drugs, agrochemicals, and advanced materials. dntb.gov.ua
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c1-5-4-6(2-3-7(5)15)8(10,11)9(12,13)14/h2-4H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHVEVTCAXTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 2 Methyl 4 Pentafluoroethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. For 2-Methyl-4-(pentafluoroethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's carbon-hydrogen framework and the nature of the fluorine substituents.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is used to identify the number and types of hydrogen atoms in a molecule. For this compound, the following proton signals would be expected:
Aromatic Protons: The benzene (B151609) ring has three protons. Due to their positions relative to the methyl and pentafluoroethyl groups, they would appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton situated between the two substituents would likely show coupling to the adjacent aromatic proton. The other two protons would also exhibit coupling to each other.
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group would be expected in the upfield region (typically δ 2.0-2.5 ppm).
Amine Protons (-NH₂): A broad singlet for the two amine protons would be anticipated. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H | 7.0 - 7.5 | Multiplet |
| Aromatic H | 6.7 - 7.2 | Multiplet |
| Aromatic H | 6.6 - 7.0 | Multiplet |
| -NH₂ | 3.5 - 5.0 | Broad Singlet |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: Six signals would be expected for the six carbons of the benzene ring. The carbons directly bonded to the nitrogen, methyl, and pentafluoroethyl groups would have characteristic chemical shifts. The carbon attached to the electron-withdrawing pentafluoroethyl group would be shifted downfield.
Pentafluoroethyl Carbons (-CF₂-CF₃): Two signals would be observed for the two carbons of the pentafluoroethyl group. These signals would appear as complex multiplets due to strong coupling with the attached fluorine atoms.
Methyl Carbon (-CH₃): A single signal in the upfield region (typically δ 15-25 ppm) would correspond to the methyl carbon.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-CH₃ | 120 - 130 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-CF₂CF₃ | 125 - 140 |
| -CF₂- | 110 - 125 (quartet) |
| -CF₃ | 115 - 130 (triplet) |
¹⁹F NMR Spectral Analysis
¹⁹F NMR is particularly informative for fluorinated compounds. The pentafluoroethyl group would give rise to two distinct signals:
-CF₃ group: A triplet signal due to coupling with the adjacent two fluorine atoms of the -CF₂- group.
-CF₂- group: A quartet signal due to coupling with the three fluorine atoms of the -CF₃ group.
The chemical shifts are typically reported relative to a fluorine standard like CFCl₃.
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Coupling Constant (JFF) |
|---|---|---|---|
| -CF₂- | -105 to -115 | Quartet | ~5-15 Hz |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the methyl proton/carbon assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity of the molecule, for instance, by showing correlations from the methyl protons to the aromatic carbons, and from the aromatic protons to the carbons of the pentafluoroethyl group.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula. For this compound (C₉H₈F₅N), the expected monoisotopic mass is approximately 225.0577 g/mol . An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.
The fragmentation pattern in the mass spectrum would show characteristic losses. For example, the loss of a methyl group (-15 amu), or fragments related to the pentafluoroethyl side chain (e.g., loss of CF₃ at -69 amu or C₂F₅ at -119 amu) would be expected, providing further confirmation of the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For aniline (B41778) derivatives, GC-MS is a commonly employed analytical method. d-nb.inforesearchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.
In the analysis of a sample containing this compound, a GC-MS method would be developed to achieve adequate separation from other components. epa.gov The mass spectrum of the compound would be expected to show a distinct molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern influenced by the methyl, amino, and pentafluoroethyl functional groups. While general GC-MS methods for methyl anilines have been developed, specific retention time and mass fragmentation data for this compound are not currently documented in publicly accessible scientific literature. researchgate.netgoogle.com
Table 1: Anticipated GC-MS Parameters for the Analysis of this compound (Hypothetical)
| Parameter | Expected Value/Condition |
|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5MS) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized ramp for separation |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Expected Key Fragments | Molecular ion (M+), fragments from loss of CH₃, C₂F₅, and other characteristic cleavages |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.govresearchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide a unique fingerprint of a molecule's vibrational modes.
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the N-H stretching of the primary amine group, C-H stretching of the methyl and aromatic groups, C-N stretching, and C-F stretching of the pentafluoroethyl group. researchgate.net The presence of the electron-withdrawing pentafluoroethyl group would likely influence the position and intensity of the N-H and C-N stretching vibrations. While the IR spectrum of aniline is well-documented, specific and detailed IR and Raman spectral data, including peak assignments for this compound, have not been found in the reviewed literature. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound (Hypothetical)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | IR, Raman |
| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |
| C-H (Methyl) | Stretching | 2850 - 2960 | IR, Raman |
| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |
| C-N | Stretching | 1250 - 1350 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
A successful X-ray crystallographic analysis of this compound would provide invaluable insights into its molecular structure. However, a search of crystallographic databases reveals no published crystal structure for this specific compound.
The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces. researchgate.netrsc.org For this compound, the primary amine group would be expected to participate in N-H···N or N-H···F hydrogen bonds, which would significantly influence the crystal packing. nih.gov The fluorine atoms of the pentafluoroethyl group could also engage in various non-covalent interactions. A detailed analysis of these interactions would be crucial for understanding the supramolecular chemistry of this compound. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aniline |
Chemical Reactivity and Derivatization of 2 Methyl 4 Pentafluoroethyl Aniline
Reactivity of the Amino Group
The primary amino group is a rich hub of reactivity, readily participating in reactions typical of aromatic amines.
The lone pair of electrons on the nitrogen atom of 2-Methyl-4-(pentafluoroethyl)aniline makes it a potent nucleophile, allowing it to react readily with acylating and sulfonylating agents.
Acylation involves the reaction with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) to form N-aryl amides. This reaction is often used to "protect" the amino group, moderating its powerful activating effect during electrophilic aromatic substitution, thereby preventing polysubstitution and side reactions like oxidation.
Sulfonylation , typically carried out with sulfonyl chlorides (such as p-toluenesulfonyl chloride) in the presence of a base, yields sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | General Product Structure |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-methyl-4-(pentafluoroethyl)phenyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(2-methyl-4-(pentafluoroethyl)phenyl)-4-methylbenzenesulfonamide |
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). organic-chemistry.orgchemedx.org The process converts the amino group into a diazonium salt (-N₂⁺Cl⁻).
The resulting 2-methyl-4-(pentafluoroethyl)benzenediazonium salt is a valuable synthetic intermediate. organic-chemistry.org Although unstable at higher temperatures, it serves as an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, allowing for the introduction of functional groups that are otherwise difficult to install directly on the aromatic ring. thieme-connect.de
Table 2: Common Transformations of the Diazonium Salt
| Reaction Name | Reagents | Product Functional Group | Example Product Name |
|---|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-2-methyl-4-(pentafluoroethyl)benzene |
| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2-methyl-4-(pentafluoroethyl)benzene |
| Sandmeyer Reaction | CuCN / KCN | -CN | 2-Methyl-4-(pentafluoroethyl)benzonitrile |
| Schiemann Reaction | HBF₄, heat | -F | 1-Fluoro-2-methyl-4-(pentafluoroethyl)benzene |
| Gattermann Reaction | Cu powder / HBr | -Br | 1-Bromo-2-methyl-4-(pentafluoroethyl)benzene |
| Reaction with KI | KI | -I | 1-Iodo-2-methyl-4-(pentafluoroethyl)benzene |
| Hydrolysis | H₂O, heat | -OH | 2-Methyl-4-(pentafluoroethyl)phenol |
The amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction can be catalyzed by either acid or base. The resulting Schiff bases are versatile ligands in coordination chemistry and can be intermediates for further organic syntheses.
Table 3: Schiff Base Formation Examples
| Carbonyl Compound | Example Structure | Resulting Schiff Base Name |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-2-methyl-4-(pentafluoroethyl)aniline |
| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-2-methyl-4-(pentafluoroethyl)aniline |
| Salicylaldehyde | HOC₆H₄CHO | 2-(((2-methyl-4-(pentafluoroethyl)phenyl)imino)methyl)phenol |
Electrophilic Aromatic Substitution on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) reactions are governed by the electronic effects of the substituents already present on the benzene (B151609) ring. ijrar.org In this compound, the outcome of such reactions is determined by the cumulative influence of the amino, methyl, and pentafluoroethyl groups.
The regiochemical outcome of an EAS reaction on this molecule is a result of the directing effects of the three substituents.
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). ijrar.orgbyjus.com It strongly directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the positions ortho to the amino group are C3 and C5.
Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director, donating electron density through an inductive effect (+I effect) and hyperconjugation. youtube.com It directs incoming electrophiles to its ortho (C3) and para (C5) positions.
Pentafluoroethyl Group (-C₂F₅): The pentafluoroethyl group is a very strong deactivating group due to the intense electron-withdrawing inductive effect (-I effect) of the fluorine atoms. taylorfrancis.com Such groups act as meta-directors. youtube.com Relative to its position at C4, the meta positions are C2 and C6. However, its primary role is to reduce the electron density of the ring, making substitution more difficult.
The directing effects of the powerful activating amino group and the weaker activating methyl group are synergistic, both strongly favoring substitution at positions 3 and 5. The deactivating pentafluoroethyl group also withdraws electron density, but its meta-directing influence does not conflict with the other groups for positions 3 and 5. Therefore, electrophilic attack is overwhelmingly directed to the C3 and C5 positions. Between these two sites, substitution at C5 is generally favored to avoid the steric hindrance imposed by the adjacent methyl group at C2.
Table 4: Summary of Substituent Directing Effects for EAS
| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Preference | Favored Positions |
|---|---|---|---|---|
| -NH₂ (C1) | +R >> -I | Strongly Activating | ortho, para | C3, C5 |
| -CH₃ (C2) | +I, Hyperconjugation | Weakly Activating | ortho, para | C3, C5 |
| -C₂F₅ (C4) | -I | Strongly Deactivating | meta | C3, C5 (relative to C4) |
Based on the regioselectivity analysis, specific EAS reactions can be predicted.
Halogenation: Anilines are highly activated rings that react rapidly with halogens like bromine, often leading to polysubstituted products even without a catalyst. byjus.com To achieve controlled monosubstitution on this compound, the reactivity of the amino group is typically moderated first via acylation to form the corresponding acetanilide. This amide is still an ortho, para-director but is less activating than the free amine. Subsequent halogenation, for example with Br₂ in acetic acid, would lead to selective monobromination, primarily at the sterically less hindered C5 position. The protecting acetyl group can then be removed by hydrolysis to yield the halogenated aniline.
Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. byjus.com This leads to significant amounts of the meta-nitrated product and potential oxidation of the ring. To circumvent this, the amino group is again protected as an acetanilide. Nitration of N-(2-methyl-4-(pentafluoroethyl)phenyl)acetamide would proceed selectively, yielding the C5-nitro derivative as the major product. Subsequent acidic or basic hydrolysis removes the acetyl group to furnish 2-methyl-5-nitro-4-(pentafluoroethyl)aniline.
Table 5: Predicted Products of Halogenation and Nitration
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Bromination (via acetanilide) | 1. Acetic Anhydride 2. Br₂ / CH₃COOH 3. H₃O⁺ / heat | 5-Bromo-2-methyl-4-(pentafluoroethyl)aniline |
| Nitration (via acetanilide) | 1. Acetic Anhydride 2. HNO₃ / H₂SO₄ 3. H₃O⁺ / heat | 2-Methyl-5-nitro-4-(pentafluoroethyl)aniline |
Transformations Involving the Pentafluoroethyl Moiety
The pentafluoroethyl (-C2F5) group is a defining feature of this compound, imparting significant stability and unique electronic properties to the molecule. Its reactivity, particularly concerning the high-energy carbon-fluorine bonds, is a key area of synthetic interest.
C-F Bond Activation and Functionalization
Despite the inherent strength of the C-F bond, its selective activation and subsequent functionalization represent a significant and active area of synthetic chemistry. nih.govbaranlab.org Such transformations, known as defluorinative functionalizations, can convert readily available polyfluorinated materials into valuable, partially fluorinated intermediates. rsc.org While specific studies on this compound are not prevalent, the general principles of C-F activation in perfluoroalkyl arenes are well-established.
The primary strategies for activating the strong C-F bonds in groups like pentafluoroethyl include:
Transition-Metal Catalysis: Low-valent transition-metal complexes can insert into a C-F bond via oxidative addition. This process is challenging but has been achieved with specialized catalyst systems.
Lewis Acid Mediation: Strong Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating its cleavage by a nucleophile. rsc.org
Single-Electron Transfer (SET): Photoredox catalysis or the use of potent reducing agents can initiate a single-electron transfer to the perfluoroalkyl group. This generates a radical anion that can fragment, expelling a fluoride (B91410) ion and forming a carbon-centered radical, which can then be trapped by other reagents. rsc.org
These methods open pathways to replace one or more fluorine atoms with other functional groups, although such reactions often require harsh conditions and highly specialized reagents, underscoring the challenge posed by the stability of the perfluoroalkyl group. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions of Derivatives
The aromatic ring of this compound can be functionalized to produce derivatives suitable for palladium-catalyzed cross-coupling reactions. By introducing a halide (e.g., bromine or chlorine) onto the benzene ring, the resulting halo-aniline becomes a viable substrate for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding its synthetic utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound. nih.gov A halogenated derivative of this compound, such as a bromo-substituted version, would be an excellent candidate for this reaction.
The general reaction proceeds as follows: a palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent transmetalation with a boronic acid or ester (in the presence of a base) and reductive elimination yields the biaryl product and regenerates the catalyst. nih.gov The presence of the strongly electron-withdrawing -C2F5 group on the ring would likely accelerate the initial oxidative addition step, a key part of the catalytic cycle. The reaction is compatible with a wide range of functional groups, including the aniline's amino group, though protection may sometimes be employed. nih.govrsc.org
| Catalyst System | Boronic Acid/Ester | Base | Solvent | Typical Temperature (°C) | Reference |
| Pd(PPh₃)₄ | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 90-110 | mdpi.com |
| Pd(OAc)₂ / SPhos | Alkylboronic esters | K₂CO₃ | 1,4-Dioxane | 80-100 | nih.gov |
| Pd₂(dba)₃ / RuPhos | Heteroarylboronic acids | Cs₂CO₃ | THF | 60-80 |
This table represents typical conditions for Suzuki-Miyaura couplings of substituted bromoanilines and may require optimization for specific derivatives of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.org A halogenated derivative of this compound can be coupled with a wide variety of primary or secondary amines, amides, or heterocycles. nih.govresearchgate.net
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired arylated amine product. wikipedia.org The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates being coupled. Sterically hindered and electron-rich phosphine ligands are commonly employed to facilitate the reaction, especially with less reactive aryl chlorides. researchgate.netrug.nl
| Catalyst/Ligand | Amine Coupling Partner | Base | Solvent | Typical Temperature (°C) | Reference |
| Pd₂(dba)₃ / BINAP | Primary & Secondary Amines | NaOt-Bu | Toluene | 80-110 | wikipedia.org |
| Pd(OAc)₂ / RuPhos | Secondary Amines, Anilines | K₃PO₄ | t-BuOH | 100 | rug.nl |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | NH Heterocycles, Amides | K₂CO₃ | 1,4-Dioxane | 100-120 | nih.gov |
This table shows representative conditions for Buchwald-Hartwig aminations on various aryl halides and may serve as a starting point for derivatives of this compound.
Theoretical and Computational Studies on 2 Methyl 4 Pentafluoroethyl Aniline
Quantum Chemical Calculations of Electronic Structurenih.govresearchgate.netresearchgate.net
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 2-Methyl-4-(pentafluoroethyl)aniline. nih.gov These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)thaiscience.infomdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.commalayajournal.org
For this compound, the electronic nature of the substituents on the aniline (B41778) ring plays a significant role. The methyl group (-CH₃) at position 2 is an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the pentafluoroethyl group (-C₂F₅) at position 4 is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group is expected to lower the energy of both the HOMO and, more significantly, the LUMO.
The interplay of these two groups dictates the final energy levels. The HOMO is likely distributed over the aniline ring and the nitrogen atom of the amino group, reflecting its nucleophilic character. The LUMO is expected to be localized more towards the pentafluoroethyl-substituted part of the ring, indicating the site for potential nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
Table 1: Representative FMO Parameters for Substituted Anilines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Aniline | -5.1 | -0.2 | 4.9 |
| 2-Methylaniline | -4.9 | -0.1 | 4.8 |
| 4-Trifluoromethylaniline | -5.8 | -0.9 | 4.9 |
| This compound (Estimated) | -5.6 | -1.1 | 4.5 |
Note: Values for aniline and substituted anilines are typical literature values for illustrative purposes. The values for this compound are estimated based on substituent effects.
Charge Distribution and Electrostatic Potential Mapsthaiscience.info
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.orgresearchgate.net These maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-deficient, prone to nucleophilic attack). researchgate.net
In the MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red/Yellow): This region would be concentrated around the nitrogen atom of the amino group due to its lone pair of electrons and on the aromatic ring, which is activated by the amino and methyl groups. These are the primary sites for interaction with electrophiles.
Positive Potential (Blue/Green): A strong positive potential would be located around the hydrogen atoms of the amino group and, most prominently, around the highly electronegative pentafluoroethyl group. This makes the -C₂F₅ group and the adjacent ring position susceptible to nucleophilic interactions. malayajournal.org
Conformational Analysis and Energy Minima Determination
Conformational analysis of this compound involves studying the spatial arrangement of its atoms, which can change due to rotation around single bonds. The primary points of rotation are the C(ring)-N bond of the amino group and the C(ring)-C(ethyl) bond.
Computational methods can determine the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). This analysis helps identify the most stable conformations (energy minima). nih.govmdpi.com For this molecule, steric hindrance between the ortho-methyl group, the amino group, and the bulky pentafluoroethyl group would be a major factor. The preferred conformation would likely involve an arrangement that minimizes these steric clashes, for instance, by orienting the -NH₂ and -C₂F₅ groups to reduce spatial overlap. nih.gov High-level quantum computations can precisely calculate the rotational barriers and the relative energies of different conformers. nih.gov
Reaction Mechanism Elucidation for Synthetic Pathwaysnih.govmdpi.com
Theoretical studies are instrumental in understanding the mechanisms of chemical reactions used to synthesize this compound. A plausible synthetic route involves the reaction of 2-methylaniline (o-toluidine) with a reagent that can introduce the pentafluoroethyl group, such as a radical reaction involving a pentafluoroethyl source. chemicalbook.com
Computational chemistry can model the entire reaction coordinate, from reactants to products, providing a detailed view of the energy changes involved. This includes identifying intermediates and, crucially, the transition states that connect them.
Transition State Characterization
A transition state (TS) is the highest energy point along a reaction pathway, representing a fleeting molecular configuration where bonds are in the process of breaking and forming. nih.gov Characterizing the TS is essential for calculating the activation energy of a reaction, which determines its rate.
For a potential radical substitution reaction to form this compound, computational methods would be used to:
Locate the TS structure: This involves complex algorithms that find the saddle point on the potential energy surface corresponding to the TS.
Verify the TS: A true transition state is confirmed by frequency calculations, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier.
By modeling this process, chemists can gain a molecular-level understanding of why the reaction proceeds, what factors might influence its efficiency, and how to optimize conditions for better yields. mdpi.com
Reaction Coordinate Analysis
A reaction coordinate analysis is a fundamental computational technique used to study the mechanism of a chemical reaction. It involves mapping the potential energy of a system as it transforms from reactants to products. This analysis helps in identifying transition states, intermediates, and the energy barriers associated with a reaction.
For a molecule such as this compound, a reaction coordinate analysis could be employed to investigate various reactions, for instance, its synthesis or its atmospheric degradation pathways. For example, in studying the reaction of a substituted aniline with a radical species, computational methods like the M06-2X and CCSD(T) methods can be used to map out the potential energy surface. mdpi.com Such an analysis would reveal the most favorable reaction pathways, whether they proceed via addition to the aromatic ring or abstraction of a hydrogen atom. nih.gov
The key parameters obtained from a reaction coordinate analysis include the energies of reactants, products, transition states, and any intermediates. These values are crucial for calculating the activation energy, which determines the rate of the reaction. A hypothetical reaction coordinate analysis for a representative reaction of this compound is illustrated in the table below, showcasing the type of data that would be generated.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Initial reacting molecules | 0.0 |
| Transition State 1 | Highest energy point on the reaction path | +25.0 |
| Intermediate | A stable species formed during the reaction | -5.0 |
| Transition State 2 | A subsequent energy barrier | +15.0 |
| Products | Final molecules formed | -20.0 |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry is extensively used to predict spectroscopic parameters, which is invaluable for structure elucidation and characterization. Methods like Density Functional Theory (DFT) are frequently employed for these predictions. researchgate.net
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of computational chemistry. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. rsc.orgmdpi.com For fluorinated compounds, specific computational schemes are often developed to achieve a good balance between accuracy and computational cost. mdpi.com
Below is a hypothetical table of predicted NMR chemical shifts for this compound, demonstrating how such data would be presented.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
|---|---|---|---|
| CH₃ | 2.10 | 17.5 | - |
| NH₂ | 3.80 | - | - |
| Ar-H | 6.80 - 7.20 | 115.0 - 145.0 | - |
| CF₂ | - | 118.0 (t) | -110.0 |
| CF₃ | - | 125.0 (q) | -85.0 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. scirp.orgresearchgate.net The computed frequencies are often scaled by an empirical factor to better match experimental values.
A hypothetical table of calculated vibrational frequencies for key functional groups in this compound is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3450, 3360 | Asymmetric and symmetric stretching of the amine group |
| C-H stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring |
| C-H stretch (Methyl) | 2980, 2890 | Asymmetric and symmetric stretching of the methyl group |
| C=C stretch (Aromatic) | 1600 - 1450 | Stretching of carbon-carbon bonds in the benzene ring |
| C-F stretch | 1350 - 1100 | Stretching of carbon-fluorine bonds in the pentafluoroethyl group |
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can be used to study these solvent effects, a phenomenon often referred to as solvatochromism when observing changes in spectroscopic properties. nih.govrsc.orgresearchgate.netnih.gov
Implicit and explicit solvent models are the two main approaches to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions.
These computational studies can predict how properties like the dipole moment, electronic transition energies (UV-Vis spectra), and reaction energy barriers change in different solvents. mdpi.com The choice of solvent can alter the relative stability of the ground and excited states of a molecule, leading to shifts in its absorption and emission spectra.
The following table provides a hypothetical example of how solvent effects on the molecular properties of this compound could be presented.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated λ_max (nm) |
|---|---|---|---|
| Hexane | 1.88 | 3.5 | 290 |
| Dichloromethane (B109758) | 8.93 | 4.2 | 298 |
| Ethanol | 24.55 | 4.8 | 305 |
| Water | 80.10 | 5.5 | 310 |
Advanced Applications of 2 Methyl 4 Pentafluoroethyl Aniline and Its Derivatives in Non Biological Contexts
Monomers in Polymer Science and Engineering
The presence of the reactive amine group allows 2-Methyl-4-(pentafluoroethyl)aniline to serve as a monomer in the synthesis of high-performance polymers. The incorporation of the pentafluoroethyl group into the polymer backbone imparts desirable properties such as thermal stability, chemical resistance, and modified dielectric characteristics.
Synthesis of Fluorinated Polyimides and Polyamides
Fluorinated aromatic diamines are crucial monomers for producing advanced polyimides and polyamides. While direct studies detailing the use of this compound in these specific polymerizations are not extensively documented in public literature, its potential can be inferred from the well-established chemistry of similar fluorinated anilines, such as 2-Methyl-4-heptafluoroisopropyl aniline (B41778).
The synthesis of polyimides typically involves a two-step process. First, a diamine, such as this compound, is reacted with a dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) solution. mdpi.com In the second step, this intermediate is converted to the final polyimide through thermal or chemical imidization.
The incorporation of the C2F5 group is anticipated to enhance several key properties of the resulting polymers:
Increased Solubility: The bulky, non-polar fluorinated group can disrupt polymer chain packing, reducing intermolecular forces and thereby improving solubility in organic solvents. rsc.org This is a significant advantage for processing and film casting.
Lowered Dielectric Constant: The low polarizability of the C-F bond helps to decrease the dielectric constant of the material, making it suitable for applications in microelectronics as insulating layers.
Improved Gas Permeability: The disruption of chain packing can increase the fractional free volume within the polymer matrix, leading to higher gas permeability, a desirable trait for membrane-based gas separation applications. rsc.org
Application in High-Performance Engineering Plastics and Coatings
Polymers derived from fluorinated anilines are prime candidates for high-performance engineering plastics and protective coatings. nbinno.com The unique combination of properties imparted by the fluorine content makes these materials suitable for demanding environments where resistance to heat, chemicals, and weathering is critical.
For instance, polyimides and polyamides containing the this compound moiety would be expected to exhibit low surface energy, resulting in hydrophobic and oleophobic surfaces. This characteristic is highly sought after for applications such as:
Anti-fouling and easy-to-clean coatings.
Low-friction surfaces for mechanical components.
Protective layers for electronic components against moisture and corrosion. ontosight.ai
The table below summarizes the expected impact of incorporating fluorinated anilines into polymers, based on the properties of related materials.
| Property | Influence of Fluorination | Potential Application |
| Thermal Stability | Increased due to high C-F bond energy | Aerospace components, high-temperature insulators |
| Chemical Resistance | Enhanced protection against solvents and acids | Chemical processing equipment, protective linings |
| Dielectric Constant | Lowered due to low polarizability of C-F bonds | Microelectronic insulators, high-frequency circuit boards |
| Surface Energy | Reduced, leading to hydrophobicity | Water-repellent coatings, anti-graffiti surfaces |
| Optical Transparency | Often high in the visible spectrum | Optical films, flexible display substrates rsc.org |
Utilization as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atom of the aniline group possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers, forming organometallic complexes. The electronic and steric environment around this nitrogen atom, dictated by the methyl and pentafluoroethyl substituents on the aromatic ring, can be finely tuned to influence the properties of the resulting metal complex.
Design of Novel Catalysts for Organic Transformations
Aniline derivatives are precursors to a wide range of ligands used in homogeneous catalysis. nih.gov By modifying this compound, for example, through Schiff base condensation, it can be converted into multidentate ligands. These ligands can then be complexed with transition metals like palladium, rhodium, or ruthenium to create catalysts for various organic reactions, such as cross-coupling, hydrogenation, and polymerization.
The strongly electron-withdrawing nature of the pentafluoroethyl group at the para position significantly reduces the electron density on the nitrogen atom. This electronic effect can modulate the catalytic activity of the metal center by:
Altering the metal's redox potential.
Influencing the binding affinity of substrates.
Stabilizing specific oxidation states of the metal during the catalytic cycle.
The steric bulk provided by the ortho-methyl group can also play a crucial role in controlling the selectivity of a catalytic reaction, for instance, by creating a specific chiral environment around the metal center or by directing the approach of a substrate.
Coordination Chemistry Studies
The study of how ligands like this compound coordinate to different metal ions is a fundamental aspect of organometallic chemistry. rsc.org The coordination behavior is influenced by both the electronic properties of the aniline and the nature of the metal ion. The reduced basicity of the nitrogen atom, due to the C2F5 group, means it will form more labile bonds with metal centers compared to non-fluorinated anilines. This property can be advantageous in catalytic applications where rapid ligand exchange is required.
Crystallographic studies of metal complexes formed with related aniline derivatives help elucidate the precise bonding interactions, coordination geometries, and intermolecular packing forces, such as hydrogen bonding or π-stacking. nih.gov Such studies on complexes of this compound would provide valuable insights into how its specific substitution pattern influences the supramolecular assembly and material properties of its coordination compounds.
Intermediates in the Synthesis of Specialty Chemicals
Due to its functional groups, this compound is a versatile intermediate in multi-step organic syntheses. nbinno.com The amine group can undergo a wide range of chemical transformations, allowing for the construction of more complex molecules.
Common reactions involving the aniline moiety include:
Diazotization: The amine group can be converted into a diazonium salt, which is a highly versatile intermediate that can be subsequently transformed into a wide variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen).
Acylation/Alkylation: The nitrogen can be acylated or alkylated to form amides or secondary/tertiary amines, respectively.
Electrophilic Aromatic Substitution: The aniline ring can undergo substitution reactions, although the strong deactivating effect of the pentafluoroethyl group will direct incoming electrophiles to specific positions and may require harsh reaction conditions.
This reactivity makes the compound a valuable starting material for producing a range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes, where the incorporation of a pentafluoroethyl group can enhance biological activity or confer specific physical properties. ontosight.ai
Precursors for Advanced Dyes and Pigments
Aniline and its derivatives are foundational precursors in the synthesis of a vast array of synthetic dyes, particularly azo dyes, which account for 60–70% of all dyes used in the textile and food industries. wikipedia.org The general synthesis involves a two-step process: first, the aniline derivative is converted into an aromatic diazonium ion, which is then coupled with another aromatic molecule to form the final azo compound (-N=N-). jchemrev.com
The introduction of fluorine-containing substituents, such as the pentafluoroethyl group in this compound, offers significant advantages in dye chemistry. Research has shown that fluoroalkyl groups, being electron-withdrawing, can influence the final color and performance of the dye. researchgate.net A 1963 patent demonstrated that incorporating fluorine into azo dyes results in superior lightfastness, with some variants showing 20% greater resistance to fading compared to their non-fluorinated counterparts. google.com Furthermore, the presence of fluorine can cause a noticeable color shift, for instance, from red to green, allowing for fine-tuning of the dye's hue. google.com The stability and unique electronic properties conferred by the pentafluoroethyl group make this compound a valuable intermediate for creating durable and vibrant dyes and pigments for specialized applications.
Components for Electronic Materials (e.g., OLEDs, liquid crystals)
The unique electronic properties imparted by fluorination make aniline derivatives key components in modern electronic materials.
Liquid Crystals (LCs): Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals, making them essential for display technologies. tcichemicals.com The incorporation of fluorine atoms into organic compounds designed for LC applications leads to significant changes in their chemical and physical characteristics. nih.gov The trifluoromethyl group (a close relative of the pentafluoroethyl group) is noted as a powerful, stable, electron-attracting group. nih.govresearchgate.net Its inclusion in N-benzylideneaniline-based molecules has been shown to influence mesomorphic behavior, such as the temperature range of the nematic phase, which is critical for display operation. nih.gov The polarity and size of fluorine atoms can be leveraged to develop LCs with low viscosity, a desirable trait for the high-level multiplexed liquid-crystal displays (LCDs) used in modern electronics. researchgate.net
| Application Area | Effect of Fluorinated Aniline Moiety | Resulting Property Enhancement |
|---|---|---|
| OLEDs (Hole-Transporting Materials) | Lowers HOMO energy levels | Improved energy-level alignment and charge extraction mdpi.com |
| OLEDs (Hole-Transporting Materials) | Increases hydrophobicity | Enhanced device stability and lifetime mdpi.com |
| Liquid Crystals | Influences molecular association and polarity | Alters mesophase behavior and stability nih.gov |
| Liquid Crystals | Can lead to lower viscosity | Suitable for high-speed, multiplexed LCDs researchgate.net |
Functional Materials Design and Fabrication
Membranes for Gas Separation
Membrane-based gas separation is a highly attractive technology due to its simplicity and low energy costs compared to traditional methods like cryogenic distillation. lboro.ac.ukmdpi.com The performance of these membranes hinges on the development of advanced polymer materials with high permeability and selectivity. Both polyaniline and fluorinated polymers have emerged as leading candidates for these applications.
Polyaniline is considered a strong alternative for gas separations because the molecular spacing of the polymer chains can be precisely controlled through its unique doping/dedoping chemistry. lboro.ac.uk This tunability allows for the optimization of membranes for specific gas pairs.
Concurrently, amorphous perfluorinated polymers are known for their high gas permeability, significant selectivity for certain gas pairs (like He/CH₄), and resistance to plasticization by hydrocarbons. mdpi.comnih.gov Research into polymers synthesized from monomers containing perfluoroalkyl substituents has shown that these groups increase permeability for noncondensable gases by increasing their diffusion coefficients. researchgate.net A polymer derived from this compound would combine the tunable nature of a polyaniline backbone with the high permeability and chemical resistance conferred by the pentafluoroethyl side chains, making it a promising material for creating highly efficient membranes for challenging industrial separations, such as natural gas purification. lboro.ac.ukresearchgate.net
| Polymer Type | Key Property | Advantage in Gas Separation |
|---|---|---|
| Polyaniline-based | Controllable molecular spacing via doping | Tunable selectivity for specific gas pairs lboro.ac.uk |
| Fluorinated Polymers (General) | High free volume, chemical inertness | High gas permeability and resistance to plasticization mdpi.comnih.gov |
| Polymers with Perfluoroalkyl Groups | Increased diffusion coefficients for gases | Enhanced permeability for gases like O₂, CO₂, and CH₄ researchgate.net |
Coatings with Enhanced Properties
Polyaniline and its derivatives have been extensively studied for use in advanced coatings, primarily for corrosion protection. researchgate.nettaylorfrancis.com These "conducting polymers" can protect metal substrates by forming a passivating oxide layer or by acting as a physical barrier to corrosive species. researchgate.net
The incorporation of fluorinated monomers, such as pentafluoroaniline, into the polymer structure dramatically enhances these protective properties. A study on a high-strength anticorrosive coating based on an epoxy formulated with a poly(aniline-co-pentafluoroaniline)/SiO₂ composite demonstrated remarkable performance. sapub.org The synergistic effect of the pentafluoroaniline in the copolymer chain and the silica (B1680970) (SiO₂) particles resulted in a coating with outstanding barrier properties against corrosive ions and significantly improved mechanical durability. sapub.org
Electrochemical tests revealed that the composite coating offered superior corrosion resistance. As shown in the table below, the corrosion current density (Icorr) of mild steel was significantly reduced with the application of the composite coating, indicating a drastic decrease in the corrosion rate. sapub.org Furthermore, mechanical tests showed that the addition of the fluorinated copolymer composite improved adhesion, with the coating achieving the highest classification (Grade 5B) in a cross-cut adhesion test, where none of the coating was detached. sapub.org This demonstrates that polymers derived from fluorinated anilines like this compound can be crucial in fabricating highly durable and protective coatings for aggressive environments.
| Coating System | Corrosion Current Density (Icorr) (µA/cm²) | Cross-Cut Adhesion (ASTM D3359) |
|---|---|---|
| Bare Mild Steel | 150.0 | N/A |
| Neat Epoxy | 84.0 | Grade 4B (~5% area detached) |
| Epoxy + Poly(AN-co-PFA)/SiO₂ Composite | 2.0 | Grade 5B (0% area detached) |
Future Research Directions and Unexplored Avenues for 2 Methyl 4 Pentafluoroethyl Aniline
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient, environmentally benign, and cost-effective methods for the synthesis of organofluorine compounds is a critical area of research. numberanalytics.com While traditional methods for producing fluoroalkylanilines often rely on harsh conditions or pre-functionalized starting materials, future research for 2-Methyl-4-(pentafluoroethyl)aniline should prioritize greener and more elegant synthetic strategies. primescholars.comprimescholars.com
Key Research Objectives:
Late-Stage C-H Functionalization: A primary goal is to develop catalytic systems for the direct C-H perfluoroalkylation of 2-methylaniline. This approach would bypass the need for multi-step sequences involving pre-functionalized anilines, thereby improving atom economy and reducing waste. Research could focus on transition-metal catalysis (e.g., using palladium, copper, or silver) to achieve regioselective installation of the C2F5 group at the para-position. researchgate.net
Photochemical and Electrochemical Methods: Exploring photochemical and electrochemical routes represents a significant step towards sustainable synthesis. numberanalytics.com Light- or electricity-driven methods can often proceed under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.gov Future studies could investigate photocatalytic systems that generate a pentafluoroethyl radical for addition to an aniline (B41778) derivative or explore electro-organic coupling reactions. numberanalytics.comnih.gov
Flow Chemistry for Improved Efficiency: The use of continuous flow reactors could offer significant advantages for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters, enhanced safety for handling energetic intermediates, and easier scalability.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | High atom economy, reduced synthetic steps. | Achieving high para-selectivity, catalyst cost and stability. |
| Photochemical/Electrochemical Methods | Mild reaction conditions, reduced use of toxic reagents. numberanalytics.com | Substrate scope limitations, optimization of quantum/electrical yield. |
| Continuous Flow Synthesis | Enhanced safety, precise process control, scalability. | Initial setup cost, potential for channel clogging. |
These advanced synthetic methods promise to make this compound and related structures more accessible, paving the way for their broader application. primescholars.com
Exploration of New Reactivity Modes and Transformations
The unique electronic properties imparted by the strong electron-withdrawing pentafluoroethyl group can be harnessed to explore novel chemical transformations of the aniline scaffold. The interplay between the electron-donating methyl and amino groups and the electron-withdrawing C2F5 group creates a complex electronic environment ripe for investigation.
Unexplored Avenues:
Functionalization of the Amino Group: While standard N-alkylation and N-acylation reactions are expected, the reduced nucleophilicity of the amino group due to the C2F5 substituent could enable more selective and controlled functionalizations. Research into novel coupling reactions, such as copper-catalyzed N-arylation or the synthesis of unique heterocyclic structures, is warranted. rsc.org
Reactivity of the Aromatic Ring: The electron-poor nature of the aromatic ring suggests potential for nucleophilic aromatic substitution (SNAr) reactions, particularly if a suitable leaving group is installed ortho to the pentafluoroethyl group. Furthermore, the directing effects of the three distinct substituents could be exploited to achieve highly regioselective C-H functionalization at the remaining positions on the ring.
Oxidative Polymerization: The aniline moiety is a well-known precursor for conducting polymers. Investigating the electrochemical or chemical polymerization of this compound could lead to novel polyaniline derivatives with tailored electronic properties, enhanced thermal stability, and improved solubility in organic solvents due to the presence of the fluoroalkyl group.
Integration into Advanced Functional Material Systems
The incorporation of fluorine can dramatically alter the physical and chemical properties of organic materials, leading to enhanced performance. cas.cn The specific combination of substituents in this compound makes it an attractive building block for a new generation of functional materials.
Potential Applications in Materials Science:
Liquid Crystals: The rod-like shape and significant dipole moment induced by the C2F5 group are desirable features for liquid crystal design. Future work could involve incorporating this aniline derivative into mesogenic cores to create liquid crystalline materials with specific dielectric anisotropies and switching behaviors for display technologies.
Fluorinated Polymers and Coatings: As a monomer or additive, this compound could be used to synthesize advanced polymers. These materials are expected to exhibit low surface energy (leading to hydrophobic and oleophobic properties), high thermal stability, and low refractive indices, making them suitable for applications in specialty coatings, membranes, and optical fibers.
Organic Electronics: The electron-withdrawing nature of the pentafluoroethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This property could be exploited by integrating the this compound motif into molecules designed for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs) to enhance their stability and performance.
| Material Class | Potential Role of the Compound | Resulting Properties |
| Liquid Crystals | Mesogenic Core Component | Modified dielectric anisotropy, tailored switching voltage. |
| Fluorinated Polymers | Monomer or Additive | Low surface energy, high thermal stability, chemical resistance. |
| Organic Electronics | Building Block for Semiconductors | Tuned HOMO/LUMO levels, improved ambient stability. |
Broader Impact on Organofluorine Chemical Innovations
Research into this compound can serve as a model system to drive broader innovations in organofluorine chemistry. The insights gained from studying this specific molecule can have far-reaching implications.
Anticipated Broader Impacts:
Understanding the "Pentafluoroethyl Effect": While the "fluorine effect" and the "trifluoromethyl effect" are well-documented, the specific influence of the C2F5 group on molecular properties like lipophilicity, metabolic stability, and receptor binding affinity is less understood. Systematic studies using this compound as a scaffold can provide valuable data to delineate the unique contributions of the pentafluoroethyl group, aiding in the rational design of future pharmaceuticals and agrochemicals. benthamdirect.com
Development of New Fluoroalkylation Reagents: Efforts to synthesize this compound, particularly via direct C-H functionalization, will likely spur the development of new, more effective reagents for introducing the C2F5 group into organic molecules.
Expansion of the Fluorinated Building Block Toolbox: By establishing robust synthetic routes and exploring its reactivity, this compound can become a valuable and readily available building block for chemists. This would expand the toolbox of fluorinated precursors, enabling the synthesis of more complex and functionally diverse organofluorine compounds.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Methyl-4-(pentafluoroethyl)aniline, and how do they influence experimental design?
- Answer : The compound (C10H8F7N, MW 275.17 g/mol) exhibits a boiling point of 200°C, density of 1.401 g/cm³, and pKa of ~2.52, indicating moderate acidity . Its low water solubility (soluble in chloroform/DMSO) necessitates organic solvents for synthesis or analysis. The pentafluoroethyl group enhances lipophilicity (LogP ~4.45), impacting its partitioning in environmental matrices . Stability studies require storage at <-20°C under inert, dark conditions to prevent degradation .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Answer :
- 1H-NMR : Peaks at δ2.16–2.17 ppm (3H, singlet for methyl group) and δ3.86–3.90 ppm (2H, broad-s for NH2) confirm the aniline core. Aromatic protons appear as a multiplet between δ6.65–7.69 ppm .
- 19F-NMR : Distinct signals for the pentafluoroethyl group (CF2CF3) are critical for structural validation .
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 275.17 (M+H)+ .
Q. What synthetic routes are available for preparing this compound?
- Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For example:
- NAS: Reacting 2-methyl-4-nitroaniline with pentafluoroethyl iodide under basic conditions, followed by nitro reduction .
- Suzuki-Miyaura coupling: Using a boronic acid derivative and a pentafluoroethyl halide precursor .
- Yield optimization requires controlled reaction temperatures (60–80°C) and anhydrous solvents .
Advanced Research Questions
Q. How does the pentafluoroethyl group affect the electronic and steric properties of the aniline core?
- Answer : The strong electron-withdrawing nature of the pentafluoroethyl group decreases electron density on the aromatic ring, as confirmed by DFT calculations. This enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the para position . Steric hindrance from the bulky CF2CF3 group also influences regioselectivity in further functionalization .
Q. What methodologies are effective for detecting this compound in environmental samples?
- Answer :
- LC-QTOF-MS : Use a C18 column with methanol/water (0.1% formic acid) for separation. The compound shows a characteristic fragment at m/z 275 → 175 (loss of CF2CF3) .
- Solid-Phase Extraction (SPE) : Employ hydrophilic-lipophilic balance (HLB) cartridges for preconcentration from water matrices, achieving recovery rates >85% .
- Fluorine-specific detection : 19F-NMR or ICP-MS for quantification in complex biological samples .
Q. What are the degradation pathways of this compound under environmental conditions?
- Answer :
- Photolysis : UV irradiation (254 nm) cleaves the C–F bond, generating defluorinated intermediates (e.g., 2-methyl-4-ethylaniline) .
- Biodegradation : Limited microbial activity due to fluorine’s electronegativity; anaerobic conditions slightly enhance defluorination .
- Advanced Oxidation Processes (AOPs) : MnFe2O4/Zn2SiO4 catalysts under simulated solar radiation achieve >90% degradation via hydroxyl radical (·OH) attack .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for pesticidal applications?
- Answer :
- Thioether analogs : Replacing the pentafluoroethyl group with heptafluoroisopropylthio (as in 2-methyl-4-heptafluoroisopropylthioaniline) improves insecticidal activity by 30% .
- Electronic tuning : Introducing electron-donating groups (e.g., methoxy) at the ortho position enhances binding to acetylcholinesterase, as shown in molecular docking studies .
- Bioisosteric replacement : Sulfinyl or sulfonyl groups maintain pesticidal efficacy while reducing environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
